molecular formula C19H42BrN B568866 Hexadecyltrimethylammonium Bromide-d3 CAS No. 1092921-73-7

Hexadecyltrimethylammonium Bromide-d3

Cat. No.: B568866
CAS No.: 1092921-73-7
M. Wt: 367.474
InChI Key: LZZYPRNAOMGNLH-MUTAZJQDSA-M
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Description

Hexadecyltrimethylammonium Bromide-d3, also known as cetyltrimethylammonium bromide-d3, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications due to its surface-active properties. The compound is characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and forming micelles in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d3 can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with methyl bromide-d3 in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Hexadecyltrimethylammonium Bromide-d3 exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic molecules, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the formation of micelles. The micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions . Additionally, the compound can disrupt cell membranes, making it effective in cell lysis and nucleic acid extraction .

Properties

IUPAC Name

hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-MUTAZJQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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